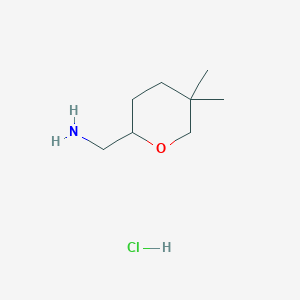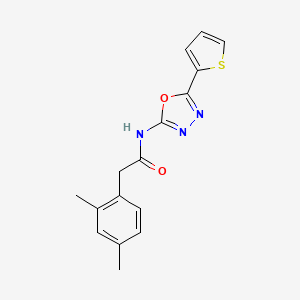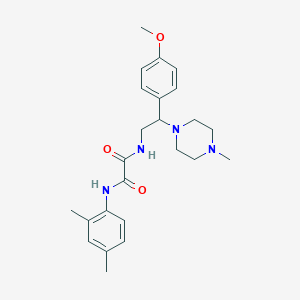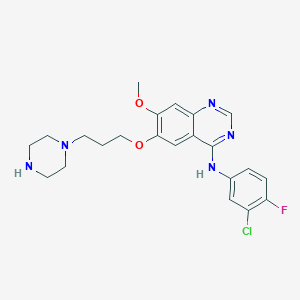
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle, and a 3,5-dinitrophenyl group . Dinitrophenyl compounds are known for their high reactivity due to the presence of nitro groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nitration reactions . For example, dinitrophenyl compounds can be produced by the nitration of phenol with nitric acid .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiadiazole ring and the dinitrophenyl group would contribute significantly to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiadiazole ring and the dinitrophenyl group. Dinitrophenyl compounds are typically yellow and have a high reactivity .Applications De Recherche Scientifique
Comprehensive Analysis of 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine Applications
Antimicrobial Agent Development: The compound 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential as an antimicrobial agent. Researchers have synthesized derivatives under microwave irradiation and evaluated them for antimicrobial activity. The presence of the 1,3,4-thiadiazole nucleus, known for its broad spectrum of pharmacological activities, makes it a promising candidate for developing new antimicrobial drugs .
Molecular Docking Studies: Molecular docking studies of 1,3,4-thiadiazol derivatives, including 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine, have shown significant promise. These studies help in understanding the interaction between the compound and target proteins, aiding in the design of compounds with enhanced biological activity .
Derivatization of Amines and Alcohols: The related compound, 3,5-Dinitrophenyl isocyanate, has been used for the derivatization of amines and alcohols. This process is crucial for determining the enantiomeric composition of substances by HPLC and for establishing absolute stereochemistry . By extension, 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine could be explored for similar applications.
Environmental Pollutant Treatment: 3,5-Dinitrosalicylic acid (DNS), a structurally related compound, is recognized as an emerging pollutant in wastewater. Given the structural similarities, research into the adsorption and removal of such compounds using activated carbons could be extended to include 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine .
Safety and Hazards
Propriétés
IUPAC Name |
5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O4S/c9-8-11-10-7(18-8)4-1-5(12(14)15)3-6(2-4)13(16)17/h1-3H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAQFXAIJXZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)
![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)




![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)

![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)
